Methyl 4-(2-hydroxyethyl)benzoate
Overview
Description
Methyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H12O3 The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has a molecular weight of 180.20, and its water solubility at 25°C is estimated to be 1.04 mg/ml . These properties can influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-hydroxyethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis and esterification processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-(2-hydroxyethyl)benzoic acid and methanol. These interactions are crucial for understanding the metabolic pathways and the enzymatic breakdown of ester compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cell signaling pathways such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and receptors. It binds to esterases and lipases, leading to the hydrolysis of the ester bond. This interaction results in the release of 4-(2-hydroxyethyl)benzoic acid and methanol, which can further participate in metabolic processes. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing their activity and downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymatic activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in metabolic pathways that include ester hydrolysis and subsequent oxidation. The hydrolysis of the ester bond by esterases and lipases produces 4-(2-hydroxyethyl)benzoic acid and methanol. The benzoic acid derivative can further undergo oxidation to form various metabolites, which are then excreted from the body. These metabolic pathways are essential for understanding the compound’s biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on its physicochemical properties and the presence of specific transporters .
Subcellular Localization
This compound exhibits subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-hydroxyethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(2-carboxyethyl)benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(2-hydroxyethyl)benzyl alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-(2-carboxyethyl)benzoic acid
Reduction: 4-(2-hydroxyethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 4-(2-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-(2-hydroxyethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less hydrophilic.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
4-(2-hydroxyethyl)benzoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.
The uniqueness of this compound lies in its combination of the hydroxyethyl and ester groups, which confer specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
methyl 4-(2-hydroxyethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDZPYBADRFBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555549 | |
Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46190-45-8 | |
Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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